molecular formula C25H20N2O2S B11339980 N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11339980
M. Wt: 412.5 g/mol
InChI Key: LSDNYRMWIDFSEQ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound featuring a benzothiazole and benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which can be synthesized by the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions . The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives .

The final step involves coupling the benzothiazole and benzofuran intermediates through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety is known to interact with various biological targets, including kinases and proteases, which play crucial roles in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

Compared to similar compounds, N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is unique due to its dual benzothiazole and benzofuran structure, which may confer enhanced biological activity and specificity. This dual structure allows for more diverse interactions with biological targets, potentially leading to more effective therapeutic agents .

Properties

Molecular Formula

C25H20N2O2S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H20N2O2S/c1-3-16-8-13-21-19(14-16)15(2)23(29-21)24(28)26-18-11-9-17(10-12-18)25-27-20-6-4-5-7-22(20)30-25/h4-14H,3H2,1-2H3,(H,26,28)

InChI Key

LSDNYRMWIDFSEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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